N-dodecyl-N'-(1-phenylethyl)ethanediamide
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Overview
Description
N-dodecyl-N’-(1-phenylethyl)ethanediamide is an organic compound with the molecular formula C22H36N2O2 It is characterized by its long dodecyl chain and a phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-N’-(1-phenylethyl)ethanediamide typically involves the reaction of dodecylamine with 1-phenylethylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of N-dodecyl-N’-(1-phenylethyl)ethanediamide may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-N’-(1-phenylethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-dodecyl-N’-(1-phenylethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a ligand in copper-catalyzed coupling reactions of aryl halides and alkyl alcohols.
Biology: Investigated for its potential role in biological systems, including interactions with proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-dodecyl-N’-(1-phenylethyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s long dodecyl chain and phenylethyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2-phenylethyl)ethanediamide: Similar structure but with different alkyl chains.
N-dodecyl-N’-(2-phenylethyl)ethanediamide: Similar structure with a different phenylethyl group position.
Uniqueness
N-dodecyl-N’-(1-phenylethyl)ethanediamide is unique due to its specific combination of a long dodecyl chain and a phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H36N2O2 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-dodecyl-N'-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C22H36N2O2/c1-3-4-5-6-7-8-9-10-11-15-18-23-21(25)22(26)24-19(2)20-16-13-12-14-17-20/h12-14,16-17,19H,3-11,15,18H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
DSFYJDZCWCGGMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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